Product packaging for Sodium 4-hydroxyoctanoate(Cat. No.:CAS No. 50996-94-6)

Sodium 4-hydroxyoctanoate

Cat. No.: B3383919
CAS No.: 50996-94-6
M. Wt: 182.19 g/mol
InChI Key: XLBTUYAGSXTHPF-UHFFFAOYSA-M
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Description

Contextual Significance within Lipid Metabolism and Organic Chemistry

Sodium 4-hydroxyoctanoate, as the sodium salt of 4-hydroxyoctanoic acid, is a member of the 4-hydroxy fatty acid (4-HFA) family. These molecules are important intermediates in lipid metabolism and signaling. kuleuven.be The metabolism of 4-HFAs, including 4-hydroxyoctanoic acid, has been a subject of increasing research focus. kuleuven.benih.gov A central aspect of their biological significance is how they are processed within the cell. The presence of a hydroxyl group on the fourth carbon (the gamma position) prevents them from being processed by the standard fatty acid β-oxidation machinery. nih.gov

Recent research has revealed a specific catabolic pathway for these compounds. nih.govbiorxiv.org Two key enzymes, Acyl-CoA Dehydrogenase 10 (ACAD10) and Acyl-CoA Dehydrogenase 11 (ACAD11), have been identified as the primary drivers of 4-HFA catabolism in mammals. nih.govbiorxiv.org These enzymes are unusual because they possess both a kinase domain and an ACAD domain. kuleuven.beresearchgate.net The process involves the phosphorylation of the 4-hydroxyl group of the 4-hydroxyacyl-CoA, followed by the elimination of the phosphate (B84403) group to create a standard 2-enoyl-CoA intermediate that can then enter the conventional β-oxidation pathway. kuleuven.benih.govresearchgate.net ACAD10 is located in the mitochondria and preferentially metabolizes shorter-chain 4-HFAs, while the peroxisomal ACAD11 handles longer-chain variants. kuleuven.bebiorxiv.org

From an organic chemistry perspective, the synthesis of specific stereoisomers of 4-hydroxyoctanoic acid and its derivatives is of interest, particularly for creating precursors for compounds like oak lactones, which are significant in the food and beverage industry. researchgate.net The synthesis often involves multi-step procedures, such as starting from cis-oak lactone, performing a ring-opening, and then introducing other chemical groups. researchgate.net

Overview of Hydroxy Fatty Acid Research Landscapes

Hydroxy fatty acids (HFAs) are a diverse class of lipids characterized by the presence of at least one hydroxyl group on their aliphatic chain. mdpi.com They are found in both plant and animal tissues and participate in a wide range of biological functions. mdpi.comresearchgate.net The position of the hydroxyl group, the length of the carbon chain, and the presence of double bonds all contribute to the specific properties and biological activities of each HFA. ontosight.ai

The research landscape for HFAs is broad, encompassing several key areas:

Bioactive Lipids: A prominent area of research is on Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), which have emerged as significant bioactive lipids. mdpi.comnih.gov These molecules have demonstrated anti-inflammatory and antidiabetic effects, and their physiological activity is highly dependent on their specific chemical structure. ontosight.ainih.gov

Antiproliferative Activity: Studies have explored the potential for various HFAs to inhibit cell proliferation, identifying specific regioisomers, such as 6-(S)-hydroxypalmitic acid, as having potent activity. nih.gov

Industrial Feedstocks: Certain HFAs are valuable in industrial applications. For instance, ricinoleic acid, the primary component of castor oil, is a major industrial source of hydroxy fatty acids used in manufacturing. researchgate.net

Biosynthesis: Researchers are investigating the biosynthesis of HFAs in various organisms. For example, engineered E. coli containing genes from Pseudomonas putida have been used to produce ω-hydroxy fatty acids like ω-hydroxyoctanoic acid. frontiersin.org Bacteria have also been found to incorporate 4-hydroxyhexanoic acid into biosynthetic polyesters. elsevierpure.com

Historical Perspectives in the Discovery and Investigation of Octanoate (B1194180) Metabolites

The investigation of octanoate and its metabolites is deeply connected to the broader study of medium-chain fatty acids (MCFAs). Octanoate (the conjugate base of octanoic acid, also known as caprylic acid) is an eight-carbon saturated fatty acid found naturally in sources like coconut oil and breast milk. hmdb.cawikipedia.org Historically, MCFAs have been recognized as an alternative energy source, particularly for patients with impaired long-chain fatty acid metabolism. researchgate.net

The development of analytical techniques has been crucial to advancing the understanding of octanoate metabolism. Gas chromatography-mass spectrometry (GC-MS) has become a standard method for analyzing octanoate and its derivatives in biological samples like plasma. researchgate.netjneurosci.orgresearchgate.net Early methods often involved derivatization, such as methyl esterification, to make the compounds suitable for analysis. researchgate.net More sensitive methods have since been developed, including derivatization with isobutanol, which improves the lower limit of quantification.

Isotope tracing studies have provided deep insights into the metabolic fate of octanoate. By using 13C-labeled octanoate, researchers can track its conversion into other metabolites in various tissues. jneurosci.orgphysiology.org For example, 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to measure the oxidation of octanoate in the brain, liver, heart, and skeletal muscle of intact animals, revealing how it contributes to the acetyl-CoA pool in different organs. jneurosci.orgphysiology.org These studies have shown that the liver is highly capable of oxidizing free octanoate, whereas the heart and skeletal muscle have a limited ability to do so, highlighting tissue-specific differences in metabolism. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound sigmaaldrich.com
CAS Number 50996-94-6 sigmaaldrich.comenaminestore.com
Molecular Formula C₈H₁₅NaO₃ enaminestore.com
Molecular Weight 182.19 g/mol enaminestore.com
Physical Form Powder sigmaaldrich.com

| SMILES | [Na+].CCCCC(O)CCC([O-])=O | enaminestore.com |

Table 2: Key Enzymes in 4-Hydroxy Fatty Acid Metabolism

Enzyme Cellular Location Substrate Preference Function Reference
ACAD10 Mitochondria Shorter-chain 4-HFAs Phosphorylates and dehydrogenates 4-hydroxyacyl-CoAs to enable entry into β-oxidation. kuleuven.bebiorxiv.org

| ACAD11 | Peroxisomes | Longer-chain 4-HFAs | Phosphorylates and dehydrogenates 4-hydroxyacyl-CoAs to enable entry into β-oxidation. | kuleuven.bebiorxiv.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NaO3 B3383919 Sodium 4-hydroxyoctanoate CAS No. 50996-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-hydroxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3.Na/c1-2-3-4-7(9)5-6-8(10)11;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBTUYAGSXTHPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 4 Hydroxyoctanoate and Analogues

Chemical Synthesis Routes for 4-Hydroxyoctanoic Acid

Chemical synthesis offers a versatile platform for producing 4-hydroxyoctanoic acid and its derivatives. These methods often involve multi-step reactions starting from readily available precursors.

The synthesis of specific chiral isomers of 4-hydroxyoctanoic acid is of significant interest due to the distinct biological activities often associated with different stereoisomers. One key strategy involves the enzymatic kinetic resolution of racemic mixtures. For instance, lipase-catalyzed stereoselective acylation of the sodium salt of γ-hydroxyoctanoic acid can produce enantiomerically enriched γ-lactones. A notable phenomenon is the switch of enantioinduction of Candida antarctica lipase (B570770) B (CalB), which shows a preference for the (R)-configuration of γ-hydroxyhexanoic acid salt but switches to the (S)-configuration for γ-hydroxyheptanoic and longer-chain homologues like γ-hydroxyoctanoic acid. researchgate.net

Another approach involves the use of chiral starting materials. For example, stereoselective syntheses of related lactones have been achieved starting from commercially available chiral reagents such as (R)-glycidol. acs.org While not directly demonstrated for 4-hydroxyoctanoic acid, these methods provide a framework for its stereoselective preparation.

Furthermore, chemo-enzymatic methods have been developed for related compounds like whisky lactone (3-methyl-4-hydroxyoctanoic acid lactone). These methods can involve the chemical reduction of a precursor followed by microbial oxidation to yield specific enantiomers. frontiersin.orgnih.gov

Table 1: Stereoselective Synthesis Approaches

Approach Description Key Reagents/Enzymes Target Compound Example
Enzymatic Kinetic Resolution Lipase-catalyzed stereoselective acylation of racemic γ-hydroxycarboxylic acid salts. Candida antarctica lipase B (CalB) (S)-γ-(acetyloxy)octanoic acid researchgate.net
Chiral Pool Synthesis Use of readily available enantiopure starting materials. (R)-glycidol (-)-Microcarpalide acs.org

A primary and straightforward precursor for the synthesis of 4-hydroxyoctanoic acid is its corresponding lactone, γ-octalactone. The reaction pathway involves the hydrolysis of γ-octalactone under basic conditions, typically using sodium hydroxide, to open the lactone ring and form the sodium salt of 4-hydroxyoctanoic acid. Subsequent acidification yields the free acid. This ease of cyclization also means that 4-hydroxyoctanoic acid readily forms γ-octalactone, especially under acidic conditions. scentree.conih.gov

4-Oxooctanoic acid can also serve as a precursor. The synthesis of 4-oxooctanoic acid itself can start from γ-octalactone, which is hydrolyzed to sodium 4-hydroxyoctanoate and then oxidized. The resulting 4-oxooctanoic acid can then be reduced to 4-hydroxyoctanoic acid.

For analogues like 3-methyl-4-hydroxyoctanoic acid, the precursors are often the corresponding lactones (oak lactones). The synthesis of its β-D-glucopyranosides, for example, starts with the ring-opening of cis-5-n-butyl-4-methyl-4,5-dihydro-2(3H)-furanone (cis-oak lactone) with a base. researchgate.netfao.org

Table 2: Key Precursors and Reaction Pathways for 4-Hydroxyoctanoic Acid

Precursor Reaction Pathway Key Reagents Product
γ-Octalactone Basic Hydrolysis NaOH This compound
This compound Acidification Acid 4-Hydroxyoctanoic Acid scentree.co
4-Oxooctanoic Acid Reduction Not specified 4-Hydroxyoctanoic Acid

The 4-hydroxyoctanoate scaffold, with its hydroxyl and carboxylic acid functional groups, is amenable to various derivatization strategies. These modifications are often performed to alter the molecule's properties for specific applications, such as analysis or use in biomaterials.

For analytical purposes, particularly for gas chromatography (GC), derivatization is a common practice to increase volatility and improve chromatographic performance. A widely used method is silylation, where the hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. researchgate.net Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. lcms.cz

In the context of biomaterials, the 4-hydroxyoctanoate scaffold can be a component of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. Although much of the research focuses on 3-hydroxyoctanoate-containing PHAs, the principles of modifying these scaffolds are relevant. The surface of PHA scaffolds can be modified to introduce functional groups that enhance cell adhesion, proliferation, and differentiation for tissue engineering applications. nih.govnih.govresearchgate.net For example, the covalent derivatization of hydroxyl groups on a polymer backbone can be achieved to introduce desired functionalities. westminster.ac.uk While not specifically demonstrated for a pure 4-hydroxyoctanoate scaffold, these strategies, including alkylation and acetylation, could theoretically be applied to create novel biomaterials for applications like drug delivery. nih.gov

Enzymatic and Biocatalytic Synthesis of 4-Hydroxyoctanoate and Related Compounds

Biocatalytic methods are gaining prominence for the synthesis of hydroxy fatty acids due to their high stereoselectivity and environmentally benign reaction conditions. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.

Several classes of enzymes are relevant to the synthesis of 4-hydroxyoctanoate and its analogues.

Hydratases: Enoyl-CoA hydratases are key enzymes in the β-oxidation pathway of fatty acids and can be harnessed for the synthesis of hydroxyacyl-CoAs. (R)-specific enoyl-CoA hydratases (PhaJ) from Pseudomonas aeruginosa have been extensively studied for their role in supplying (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. oup.comnih.govresearchgate.netnih.gov These enzymes catalyze the hydration of a carbon-carbon double bond. While the focus has been on the synthesis of 3-hydroxy isomers, the principle of using hydratases to introduce a hydroxyl group is a key biocatalytic strategy.

Reductases: Carbonyl reductases and alcohol dehydrogenases (ADHs) are crucial for the stereoselective reduction of keto acids to hydroxy acids or the oxidation of diols to lactones. For instance, an NADH-dependent reductase (ClCR) has been used for the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from its corresponding keto ester. nih.gov In the synthesis of whisky lactone isomers, ADHs from bacteria such as Rhodococcus erythropolis play a pivotal role in the stereoselective oxidation of 3-methyloctane-1,4-diols to the corresponding lactones. frontiersin.orgnih.gov

Cytochrome P450 Monooxygenases: These enzymes are capable of hydroxylating fatty acids. While many P450 systems hydroxylate at the terminal (ω) position, their potential for regio- and stereoselective hydroxylation at other positions is an area of active research. For example, engineered Saccharomyces cerevisiae expressing a cytochrome P450 has been used for the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol. nih.govresearchgate.net

Table 3: Relevant Enzymes in the Synthesis of 4-Hydroxyoctanoate and Analogues

Enzyme Class Function Example Enzyme Source Organism
Hydratase Hydration of C=C bond (R)-specific enoyl-CoA hydratase (PhaJ) Pseudomonas aeruginosa oup.comnih.govresearchgate.net
Reductase/Dehydrogenase Reduction of keto group/Oxidation of alcohol Alcohol Dehydrogenase (ADH) Rhodococcus erythropolis frontiersin.orgnih.gov

Whole-cell biotransformation systems leverage the metabolic pathways of microorganisms to convert simple substrates into valuable chemicals like 4-hydroxyoctanoate.

Several yeast and bacterial species have been identified for their ability to produce related lactones and hydroxy fatty acids. For example, yeasts such as Sporidiobolus species can convert ricinoleic acid into γ-decalactone, a process that proceeds via the formation of 4-hydroxydecanoic acid. mdpi.com

Engineered microbial systems offer a powerful platform for targeted production. Escherichia coli and Saccharomyces cerevisiae are commonly used hosts for metabolic engineering. For instance, engineered E. coli expressing the alkane hydroxylase system (AlkBGT) from Pseudomonas putida GPo1 has been used for the bioconversion of octanoic acid to ω-hydroxyoctanoic acid. frontiersin.org Similarly, S. cerevisiae has been engineered for the de novo biosynthesis of 8-hydroxyoctanoic acid. nih.govresearchgate.net

For the production of chiral analogues, specific bacterial strains have shown high efficacy. Rhodococcus erythropolis has been successfully used for the stereoselective oxidation of diol precursors to produce individual enantiomers of whisky lactone. frontiersin.orgnih.gov Furthermore, recombinant strains of Cupriavidus necator co-expressing an acyl-CoA dehydrogenase and an (R)-specific enoyl-CoA hydratase have been shown to produce PHAs containing 3-hydroxyoctanoate (B1259324) monomers from vegetable oils. nih.gov These systems highlight the potential for microbial biotransformation to produce specific isomers of hydroxyoctanoates.

Biosynthesis and Endogenous Metabolism of 4 Hydroxyoctanoate

Pathways of Endogenous 4-Hydroxyoctanoate Formation in Biological Systems

The endogenous synthesis of 4-hydroxyoctanoate is thought to primarily arise from the modification of octanoic acid, a common medium-chain fatty acid. This modification involves the introduction of a hydroxyl group at the fourth carbon position. The metabolic routes that provide the octanoic acid backbone and the subsequent hydroxylation event are central to its formation.

Fatty acid beta-oxidation is a primary catabolic process that breaks down fatty acids to produce energy. While its main role is degradation, intermediates of this pathway can sometimes be diverted for other biosynthetic purposes. It is hypothesized that an intermediate of octanoyl-CoA beta-oxidation could potentially be shuttled towards a hydroxylation pathway to form 4-hydroxyoctanoyl-CoA. However, the conventional beta-oxidation cycle generates 3-hydroxyacyl-CoA intermediates, and a direct enzymatic conversion to a 4-hydroxy isomer is not a standard step in this pathway. Incomplete beta-oxidation has been shown to result in the production of 3-hydroxy fatty acids, but not 4-hydroxy fatty acids nih.gov. Recent findings have identified enzymes, ACAD10 and ACAD11, that introduce 4-hydroxy fatty acids into the beta-oxidation pathway for their degradation, which strongly implies the endogenous presence of these molecules and, consequently, a pathway for their synthesis researchgate.netnih.govebi.ac.uk.

De novo fatty acid synthesis is the process of creating fatty acids from acetyl-CoA. This pathway builds up the fatty acid chain two carbons at a time. Octanoyl-ACP is a key intermediate in the synthesis of longer-chain fatty acids. It is plausible that this octanoyl-ACP or a subsequently formed octanoyl-CoA could be released from the fatty acid synthase complex and then undergo hydroxylation to form 4-hydroxyoctanoate. This would represent a diversion from the main pathway of fatty acid elongation.

The primary precursor for the endogenous formation of 4-hydroxyoctanoate is believed to be octanoic acid or its activated form, octanoyl-CoA . Octanoic acid is a naturally occurring medium-chain fatty acid found in various biological systems. Intermediates from both fatty acid beta-oxidation and de novo fatty acid synthesis, such as octanoyl-CoA and octanoyl-ACP respectively, are considered potential direct precursors that undergo hydroxylation.

Enzymology of 4-Hydroxyoctanoate Biosynthesis

The formation of 4-hydroxyoctanoate from its precursor requires specific enzymatic activity. The key step is the regioselective hydroxylation of the octanoyl chain at the C4 position.

While the specific enzyme responsible for the C4-hydroxylation of octanoic acid in mammals has not been definitively identified, the cytochrome P450 (CYP) superfamily of enzymes are the primary candidates. These enzymes are well-known for their role in metabolizing fatty acids through hydroxylation. Specifically, members of the CYP4 family are known to hydroxylate medium-chain fatty acids, although they typically target the terminal (ω) or sub-terminal (ω-1) positions. However, in-chain hydroxylation by CYP enzymes is also a known phenomenon, suggesting that a specific CYP isozyme may be responsible for the formation of 4-hydroxyoctanoate. The catalytic cycle of cytochrome P450 enzymes generally requires NADPH as a cofactor and molecular oxygen.

Recent research has shed light on the catabolism of 4-hydroxy fatty acids, identifying ACAD10 and ACAD11 as key enzymes that facilitate their entry into beta-oxidation researchgate.netnih.govebi.ac.uk. These enzymes possess both a kinase and an acyl-CoA dehydrogenase domain, allowing them to first phosphorylate the 4-hydroxyl group and then eliminate it to form an enoyl-CoA, which can then be processed by the standard beta-oxidation machinery researchgate.net. While these enzymes are involved in the breakdown of 4-hydroxy fatty acids, their existence and specificity underscore the biological relevance of these molecules.

Key Enzymes Potentially Involved in 4-Hydroxyoctanoate Metabolism
Enzyme Family/NamePotential RoleCofactor/RequirementsSupporting Evidence
Cytochrome P450 (CYP) Superfamily (e.g., CYP4 family)Catalyzes the initial hydroxylation of octanoic acid or its CoA ester at the C4 position.NADPH, O₂Known to perform in-chain hydroxylation of fatty acids.
ACAD10Metabolizes shorter-chain 4-hydroxy fatty acids, preparing them for beta-oxidation.ATP, CoAIdentified as a key enzyme in the catabolism of 4-hydroxy fatty acids researchgate.netnih.gov.
ACAD11Metabolizes longer-chain 4-hydroxy fatty acids, preparing them for beta-oxidation.ATP, CoAIdentified as a key enzyme in the catabolism of 4-hydroxy fatty acids researchgate.netnih.gov.

The genetic regulation of the enzymes involved in 4-hydroxyoctanoate biosynthesis is likely tied to the broader regulation of fatty acid metabolism. The expression of cytochrome P450 enzymes is often regulated by nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and the constitutive androstane (B1237026) receptor (CAR) . These receptors can be activated by fatty acids and their derivatives, creating a feedback loop that controls the levels of these metabolites. For instance, oxidized fats containing hydroxylated fatty acids have been shown to be potent activators of PPARα, a key regulator of genes involved in fatty acid metabolism doi.org.

Degradation Pathways of 4-Hydroxyoctanoate in Biological Systems

The degradation of 4-hydroxyoctanoate and other 4-hydroxy fatty acids proceeds through a specialized pathway that ultimately merges with the conventional beta-oxidation pathway. This process is crucial for the detoxification and energy extraction from these lipid molecules. The primary enzymes involved in the catabolism of shorter-chain 4-hydroxy acids are located in the mitochondria, while the degradation of longer-chain 4-hydroxy acids is handled by enzymes in the peroxisomes. nih.gov

Recent research has identified two key acyl-CoA dehydrogenases, ACAD10 and ACAD11, as the gatekeepers of mammalian 4-hydroxy acid catabolism. nih.gov ACAD10 is a mitochondrial enzyme responsible for the degradation of shorter-chain 4-hydroxy acids, while the peroxisomal ACAD11 handles longer-chain substrates. nih.gov

The degradation pathway can be summarized in the following key steps:

Phosphorylation: The initial and critical step is the phosphorylation of the 4-hydroxyl group of 4-hydroxyoctanoyl-CoA. This reaction is catalyzed by the kinase domain present in ACAD10 and ACAD11. nih.gov This phosphorylation event forms a 4-phospho-octanoyl-CoA intermediate. wsu.edunih.gov

Conversion to a Beta-Oxidation Intermediate: Following phosphorylation, the 4-phospho-octanoyl-CoA is converted into a conventional beta-oxidation intermediate, a 2-enoyl-CoA. nih.gov

Isomerization to 3-Hydroxyacyl-CoA: The major catabolic pathway involves a six-step process that leads to the isomerization of 4-hydroxyacyl-CoA to 3-hydroxyacyl-CoA, which is a standard intermediate in the beta-oxidation pathway. wsu.edu

A minor, secondary pathway for the degradation of 4-hydroxy acids involves a sequence of beta-oxidation, alpha-oxidation, and then further beta-oxidation steps. wsu.edu

Key Enzymes and Intermediates in 4-Hydroxyoctanoate Degradation

StepIntermediate CompoundKey Enzyme(s)Cellular Location
Activation 4-Hydroxyoctanoyl-CoAAcyl-CoA SynthetaseMitochondria/Peroxisome
Phosphorylation 4-Phospho-octanoyl-CoAACAD10 (kinase domain)Mitochondria
Conversion 2-Octenoyl-CoAACAD10 (dehydrogenase domain)Mitochondria
Isomerization 3-Hydroxyoctanoyl-CoAIsomeraseMitochondria
Beta-Oxidation Acetyl-CoABeta-oxidation enzymesMitochondria

Biological Roles and Molecular Mechanisms of Action of Hydroxyoctanoates

Role in Energy Metabolism and Lipid Homeostasis at a Cellular Level (non-human contexts)

The HCA3 receptor is specific to higher primates, and therefore direct non-human studies on this particular receptor are not possible. frontiersin.org However, the broader family of HCA receptors, which share the function of being metabolic sensors, are present in most mammals. frontiersin.org For example, the HCA2 receptor in rodents and other mammals is activated by the ketone body 3-hydroxybutyrate (B1226725) and also exerts an anti-lipolytic effect. bohrium.com These receptors play a crucial role in maintaining metabolic homeostasis by allowing the body to respond to the presence of energy metabolites in circulation. nih.gov Their activation helps regulate the balance between energy storage and mobilization, primarily by controlling the rate of lipolysis in adipose tissue in response to metabolic shifts like fasting or exercise. nih.govsigmaaldrich.com

Functional Significance in Microbial Physiology and Metabolism

While the direct metabolism or signaling role of sodium 4-hydroxyoctanoate in microbes is not extensively detailed, related molecules are known to be products of and have significance in microbial physiology. Certain species of gut microbiota, such as Bifidobacterium, are known to produce ligands for the HCA3 receptor. This suggests a potential link between the gut microbiome and host metabolic regulation through the production of these signaling molecules.

Furthermore, structurally similar compounds play key roles in bacterial communication. For instance, 4-hydroxybenzoic acid (4-HBA), a molecule with a related structure, acts as a quorum sensing signal in the pathogenic bacterium Shigella sonnei. nih.gov This signaling system, involving the synthase UbiC and the receptor AaeR, controls bacterial physiology and virulence. nih.gov The use of such molecules in microbial signaling highlights the potential for hydroxy-fatty acids and their derivatives to function as communication molecules within and between microbial communities.

Structure-Activity Relationship Studies of 4-Hydroxyoctanoate and its Analogues in Biological Systems

Structure-activity relationship (SAR) studies have provided insight into the specific molecular features that govern the interaction of hydroxyoctanoates with HCA receptors. The high specificity of ligands for HCA2 versus HCA3, despite the receptors sharing 96% sequence identity, has been a key area of investigation. frontiersin.org

The differences between HCA2 and HCA3 are concentrated in just 16 amino acid residues located in the transmembrane domains (TM) 2 and 3 and the first and second extracellular loops. frontiersin.org Cryo-electron microscopy and mutagenesis studies have identified key residues that determine ligand selectivity. nih.govnih.gov

Key findings from these studies include:

The ligand-binding pocket is located between TM2, TM3, and TM7 and is capped by the second extracellular loop. acs.org

A conserved arginine residue is crucial for forming a salt bridge with the carboxylate group of the agonist, which is essential for receptor activation. nih.gov

The size and hydrophobicity of the binding pocket differ between HCA2 and HCA3. For example, amino acids V83, Y86, S91, and V103 in HCA3 create a pocket that favorably accommodates 3-hydroxyoctanoic acid, whereas the corresponding residues in HCA2 (L83, N86, W91, M103) create a different environment selective for other ligands. nih.gov

Mutagenesis experiments, including the creation of chimeric receptors, have confirmed that the first three transmembrane domains are pivotal for the selective recognition of 3-hydroxyoctanoate (B1259324) by HCA3. nih.gov

These studies demonstrate that subtle changes in the amino acid sequence of the receptor's binding pocket lead to significant differences in ligand specificity and activation, explaining how different hydroxy-fatty acid analogues can selectively target different receptors. nih.govnih.gov

Analytical Methodologies for 4 Hydroxyoctanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-hydroxyoctanoate, enabling its separation from other components for subsequent identification and quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the low volatility of sodium 4-hydroxyoctanoate, derivatization is a mandatory step to convert it into a more volatile species suitable for GC analysis.

Derivatization: The primary approach involves the esterification of the carboxylic acid group and silylation of the hydroxyl group. A common method is a two-step process:

Esterification: The carboxyl group is converted to its methyl ester (4-hydroxyoctanoic acid methyl ester) using reagents like boron trifluoride (BF₃) in methanol (B129727).

Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (B98337) (TMS) ether using agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

This dual derivatization significantly increases the volatility and thermal stability of the analyte, allowing for its successful separation on a GC column.

Separation and Detection: The derivatized 4-hydroxyoctanoate is typically separated on a non-polar or medium-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. The temperature program is optimized to achieve good resolution from other components in the sample.

The mass spectrometer, operating in electron ionization (EI) mode, fragments the derivatized molecule in a reproducible manner. The resulting mass spectrum provides a unique fingerprint for identification. Key fragment ions for the TMS derivative of 4-hydroxyoctanoic acid methyl ester can be predicted based on the fragmentation patterns of similar compounds. For instance, a characteristic ion for the 3-hydroxy fragment of a related compound has been observed at m/z 233 rsc.org. The molecular ion (M+) of fatty acid methyl esters can sometimes be weak or absent in EI-MS jeol.commiamioh.edu.

Table 1: Predicted Key Mass Fragments for Derivatized 4-Hydroxyoctanoic Acid

Derivative Predicted Fragment Ion (m/z) Interpretation
Methyl ester, TMS ether [M-15]+ Loss of a methyl group
[M-31]+ Loss of a methoxy (B1213986) group
[M-73]+ Loss of a TMS group

Liquid chromatography-mass spectrometry offers a significant advantage over GC-MS as it can often analyze less volatile and more polar compounds without the need for derivatization. However, for short-chain hydroxy fatty acids like 4-hydroxyoctanoate, derivatization can enhance retention on reversed-phase columns and improve ionization efficiency, leading to better sensitivity.

Derivatization for LC-MS: Chemical derivatization can be employed to improve the chromatographic behavior and detection sensitivity of short-chain fatty acids nih.gov. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to label the carboxylic acid group, which enhances reversed-phase retention and provides a readily ionizable tag for mass spectrometry lcms.cz.

Separation and Detection: The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Tandem mass spectrometry (MS/MS) is commonly used for detection in a mode called Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion or a characteristic adduct of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique provides high selectivity and sensitivity for quantification. The selection of precursor and product ion pairs (transitions) is crucial for the specificity of the method forensicrti.orgresearchgate.netlcms.czsciex.comshimadzu.com.

Table 2: Hypothetical MRM Transitions for 4-Hydroxyoctanoate Analysis

Analyte Form Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Underivatized 159.1 ([M-H]⁻) 115.1 Negative ESI

Note: These are hypothetical transitions and would require experimental optimization.

High-performance liquid chromatography with ultraviolet (UV) detection is a widely used technique for the analysis of organic acids forensicrti.orglcms.czrsc.orgsigmaaldrich.com. For saturated carboxylic acids like 4-hydroxyoctanoic acid, which lack a strong chromophore, UV detection can be challenging.

Separation and Detection: The separation of organic acids is often performed on reversed-phase C18 columns nih.govlcms.czsigmaaldrich.comwindows.nethplc.eu. The mobile phase is typically a buffered aqueous solution with an organic modifier like methanol or acetonitrile. To achieve good retention and peak shape for polar organic acids, a highly aqueous mobile phase is often required lcms.cz.

Direct UV detection of underivatized saturated carboxylic acids is possible at low wavelengths, typically around 210 nm, where the carboxyl group exhibits some absorbance rsc.org. However, the sensitivity can be limited, and interferences from other compounds that absorb in this region can be a problem.

Derivatization for UV Detection: To enhance sensitivity and selectivity, pre-column or post-column derivatization with a UV-absorbing agent can be employed. This involves reacting the carboxylic acid with a chromophore-containing reagent to produce a derivative that can be detected at a longer, more specific wavelength.

Electrochemical and Biosensor-Based Detection Systems

The detection of specific organic acids such as 4-hydroxyoctanoate is increasingly benefiting from the development of advanced electrochemical and biosensor-based systems. These technologies offer rapid, sensitive, and often portable solutions for real-time analysis, which is a significant advantage over traditional chromatographic methods.

Electrochemical sensors operate by detecting changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the target analyte. For organic acids, this can involve their direct oxidation or reduction at an electrode surface. While direct electrochemical detection of hydroxy fatty acids can be challenging due to their electrochemical inactivity in the typical potential window, chemically modified electrodes (CMEs) can enhance sensitivity and selectivity. nih.gov Nanomaterials, such as graphene and metal nanoparticles, are used to modify electrode surfaces, increasing the surface area and catalytic activity for the electrochemical reaction of the analyte. frontiersin.orgnih.gov Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed to analyze the electrochemical behavior of the target molecule. frontiersin.orgmdpi.com For instance, a sensor for 4-bromophenoxyacetic acid was developed using a composite of CeO2 and exfoliated graphene, demonstrating the potential of such materials for detecting specific organic acids. nih.gov

Biosensors represent a more specific approach, integrating a biological recognition element (like an enzyme or antibody) with a physicochemical transducer. mdpi.comfrontiersin.org For the detection of a hydroxy fatty acid like 4-hydroxyoctanoate, an enzyme-based amperometric biosensor is a viable strategy. This would typically involve an oxidoreductase enzyme that specifically reacts with the hydroxyl group of the 4-hydroxyoctanoate. The enzymatic reaction would produce a detectable species, such as hydrogen peroxide or NADH, which can then be measured electrochemically at the transducer surface. acs.org The resulting current is proportional to the concentration of the analyte. Multi-analyte biosensor arrays have also been developed for the simultaneous detection of several organic acids, which could be adapted for 4-hydroxyoctanoate. mdpi.comfrontiersin.org These systems often utilize specific dehydrogenases for each target acid. mdpi.com While current electrochemical biosensors for fatty acid derivatives often use antibodies as the recognition element, the development of new functional nanomaterials and analytical technologies holds promise for future applications. frontiersin.org

The table below summarizes the characteristics of these detection systems, which are generally applicable to organic acids and could be adapted for 4-hydroxyoctanoate.

FeatureElectrochemical SensorBiosensor
Principle Measures electrical changes from direct redox reactions of the analyte at an electrode surface.Uses a biological recognition element (e.g., enzyme) to specifically interact with the analyte, producing a measurable signal.
Selectivity Moderate; can be improved with chemically modified electrodes.High; determined by the specificity of the biological component.
Sensitivity Varies; can be enhanced with nanomaterials.Generally high, capable of detecting low concentrations.
Key Technologies Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Chemically Modified Electrodes (CMEs).Amperometry, Potentiometry, Enzyme-Immobilized Electrodes.
Potential Application for 4-Hydroxyoctanoate Direct oxidation on a specialized electrode surface.Use of a specific dehydrogenase or oxidase enzyme that reacts with the hydroxyl group.

Sample Preparation Strategies for Diverse Biological and Synthetic Matrices

Effective sample preparation is a critical step to ensure accurate and reliable quantification of 4-hydroxyoctanoate, as it serves to isolate the analyte from interfering components within the matrix. sigmaaldrich.com The choice of method depends on the complexity of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique. The primary strategies for biological and synthetic matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Biological Matrices (e.g., Plasma, Serum, Urine)

Biological fluids like plasma and serum are complex, containing high concentrations of proteins, lipids, salts, and other endogenous components that can interfere with analysis. frontiersin.org

Protein Precipitation (PPT) : This is often the first step for plasma or serum samples. It involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to denature and precipitate the majority of proteins. phenomenex.comabcam.comthermofisher.com The sample is then centrifuged, and the supernatant containing the analyte is collected for further processing or direct analysis. ionsource.com This method is simple and fast but may be less clean than other techniques and can lead to loss of the target analyte if it co-precipitates. phenomenex.comnih.gov

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ionsource.com For an organic acid like 4-hydroxyoctanoate, the pH of the aqueous sample is adjusted to ensure the analyte is in its neutral, protonated form, which increases its solubility in the organic solvent. This technique provides a cleaner extract than PPT but is more labor-intensive and difficult to automate. ionsource.com

Solid-Phase Extraction (SPE) : SPE is a highly selective and versatile technique that can be used for extraction, concentration, and cleanup. sigmaaldrich.com It utilizes a solid sorbent material packed into a cartridge or plate. nih.gov For 4-hydroxyoctanoate, a reversed-phase SPE sorbent (like C18) could be used, where the analyte is retained on the nonpolar sorbent while polar impurities are washed away. Alternatively, an anion exchange sorbent could be employed to retain the negatively charged carboxylate form of the molecule. elsevierpure.com The analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com

The following table provides a comparison of these common preparation methods for biological samples.

MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent or acid. phenomenex.comSimple, fast, and inexpensive. phenomenex.comLess clean extract, potential for analyte co-precipitation. nih.gov
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on solubility. ionsource.comProvides a cleaner sample than PPT.Labor-intensive, uses larger volumes of organic solvents, difficult to automate. ionsource.com
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent and then eluted with a solvent. sigmaaldrich.comHigh selectivity, high recovery, can concentrate the analyte, easily automated. sigmaaldrich.comCan be more expensive and requires method development.

Synthetic Matrices

Synthetic matrices can range from simple aqueous solutions to complex reaction mixtures or polymer-based materials. For instance, 4-hydroxyoctanoate can be a monomer unit in polyhydroxyalkanoates (PHAs). nih.gov

Solvent Extraction : When 4-hydroxyoctanoate is part of a larger synthetic product like a PHA polymer, extraction from the biomass or synthetic matrix is necessary. This often involves dissolving the polymer in a suitable solvent, such as chloroform (B151607) or cyclohexanone, followed by precipitation of the polymer by adding a non-solvent like methanol. nih.govscienceasia.org To analyze the monomer, a depolymerization step, such as methanolysis, would be required to convert the polymer into its constituent methyl esters, which can then be extracted. frontiersin.org

Direct Dilution : For simpler synthetic matrices, such as reaction mixtures where the components are well-defined, a "dilute and shoot" approach may be feasible. This involves simply diluting the sample in a suitable solvent before injection into the analytical instrument. This method is fast and simple but is only suitable for relatively clean samples where matrix effects are minimal.

The choice of sample preparation for synthetic matrices is highly dependent on the specific nature of the matrix and the analytical goals.

Biotechnological Applications of 4 Hydroxyoctanoate and Its Polymers

Role as a Monomeric Unit in Polyhydroxyalkanoates (PHAs) Synthesis

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. google.comnih.gov These biopolymers have garnered significant attention as sustainable alternatives to conventional petroleum-based plastics due to their comparable properties and complete biodegradability in various environments. mdpi.commdpi.com The structure and properties of PHAs can be tailored by altering the monomer composition, which is influenced by the microbial strain and the carbon sources provided for fermentation. nih.gov

While the homopolymer of 4-hydroxyoctanoate is not commonly reported in microbial systems, the structurally similar 3-hydroxyoctanoate (B1259324) is a well-studied monomer. The principles of its production and polymerization provide a framework for understanding the potential incorporation of 4-hydroxyoctanoate into PHA copolymers.

Poly(3-hydroxyoctanoate) (PHO) is a medium-chain-length PHA (mcl-PHA) known for its elastomeric properties, contrasting with the brittle nature of short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). nih.gov Several bacterial species, particularly those from the Pseudomonas genus, are efficient producers of PHO when supplied with relevant carbon sources.

Pseudomonas putida GPo1 (also known as Pseudomonas oleovorans) and Pseudomonas mendocina are notable strains for PHO synthesis. scentree.cowikipedia.org These bacteria can accumulate significant amounts of PHO when cultivated on sodium octanoate (B1194180) as the primary carbon source. scentree.cowikipedia.org Research has shown that P. mendocina can produce a homopolymer of P(3HO) when sodium octanoate is the sole carbon source, accumulating up to 31.38% of its dry cell weight as PHO within 48 hours. wikipedia.org

Fed-batch cultivation is a common strategy to achieve high cell densities and, consequently, high PHO yields. scentree.co This process often involves creating nutrient-limiting conditions, such as nitrogen limitation, which triggers the bacteria to channel excess carbon into PHA storage granules. scentree.co For instance, in large-scale fermentations of P. putida GPo1, a feeding solution containing ammonium (B1175870) octanoate can be supplied at a low concentration to promote PHO accumulation. scentree.co

Table 1: Examples of Microbial PHO Production
MicroorganismCarbon SourceCultivation MethodPHA Content (% of Cell Dry Weight)Reference
Pseudomonas mendocinaSodium OctanoateBatch Culture (Mineral Salt Medium)31.38% nih.govwikipedia.org
Pseudomonas putida GPo1Sodium OctanoateFed-batch Culture25% - 33% scentree.co
P. putida & B. subtilis (Consortium)Sodium OctanoateBatch Culture46.7% - 47.6% google.com

To improve the economic viability of PHA production, significant research has been dedicated to the metabolic and genetic engineering of microbial strains. frontiersin.orgscientific.net The goals of these efforts are typically to increase product yield, enhance polymer accumulation, reduce the cost of raw materials, and simplify downstream processing. scientific.net

Key strategies in strain engineering for enhanced PHA production include:

Overexpression of PHA Synthase Genes: The PHA synthase enzyme (PhaC) is the key catalyst for the polymerization of hydroxyacyl-CoA monomers. mdpi.com Increasing the expression of the phaC gene can lead to higher rates of PHA synthesis and accumulation.

Pathway Engineering: Metabolic pathways can be modified to increase the intracellular supply of monomer precursors. frontiersin.org For PHAs derived from fatty acid metabolism, this can involve engineering the β-oxidation cycle or the de novo fatty acid synthesis pathways. frontiersin.orguni.lu

Host Cell Modification: The physical characteristics of the host bacterium can be altered to accommodate larger volumes of PHA. One approach involves engineering the cell's morphology; for example, modifying genes that control cell shape and division (like mreB and ftsZ in E. coli) can create larger cells with more space for PHA granule accumulation. researchgate.net

Broadening Substrate Utilization: Engineering strains to utilize cheaper and more abundant carbon sources, such as industrial wastes (e.g., crude glycerol, molasses) or even gaseous substrates like CO2, is a major goal for reducing production costs. mdpi.commdpi.com

The incorporation of different monomer units into a single PHA chain results in copolymers with modified and often improved material properties compared to homopolymers. mdpi.com For example, incorporating monomers like 3-hydroxyvalerate (B1259860) (3HV) or 4-hydroxybutyrate (4HB) into a PHB polymer can increase its flexibility and toughness. mdpi.com

While the microbial production of copolymers specifically containing 4-hydroxyoctanoate (4HO) is not extensively documented, the synthesis of other 4-hydroxyalkanoate-containing PHAs, particularly poly(3-hydroxybutyrate-co-4-hydroxybutyrate) or P(3HB-co-4HB), provides a well-established model. researchgate.netmdpi.com Microorganisms typically require the supplementation of precursor substrates to incorporate 4-hydroxyalkanoate monomers, as the metabolic pathways to produce them from common carbon sources like glucose are often absent. mdpi.com

For the synthesis of P(3HB-co-4HB), precursors such as 4-hydroxybutyric acid, γ-butyrolactone, or 1,4-butanediol (B3395766) are added to the culture medium. mdpi.com It has also been shown that alkanediols with longer chains, such as 1,6-hexanediol (B165255) and 1,8-octanediol (B150283), can serve as precursors for 4HB incorporation. researchgate.netmdpi.com By analogy, it is proposed that 4-hydroxyoctanoate could be incorporated into a PHA polymer chain if a suitable precursor, such as 1,8-octanediol or γ-octalactone, were supplied to a capable PHA-producing microorganism. The bacterium's metabolic machinery would convert the precursor into 4-hydroxyoctanoyl-CoA, which could then be polymerized by PHA synthase.

Applications of PHO in Biomaterials Science (e.g., biodegradable polymers)

PHAs, including PHO, are highly valued in the biomedical field due to their biocompatibility and biodegradability. nih.gov Unlike some synthetic polymers that produce acidic byproducts upon degradation, the degradation products of many PHAs are less inflammatory. lookchem.com PHO, as an elastomeric mcl-PHA, is particularly suited for applications requiring flexibility and is often used in soft tissue engineering.

PHO and its composites have been developed for a wide array of biomedical devices, including:

Tissue Engineering Scaffolds: The thermoplastic nature of PHO allows it to be processed into porous 3D scaffolds that mimic the extracellular matrix, providing structural support for cell attachment, proliferation, and tissue regeneration. google.com These scaffolds have been investigated for cardiac, bone, and cartilage repair. frontiersin.orggoogle.com

Wound Dressings and Patches: PHO has been used to create cardiac patches that show excellent cell viability and adhesion. frontiersin.org When combined with antimicrobial agents like silver nanoparticles, PHO can be used in advanced wound dressings effective against resistant bacteria. researchgate.net

Repair Devices: The favorable mechanical properties and biocompatibility of PHAs make them suitable for devices such as sutures, orthopedic pins, and stents. google.com

Drug Delivery: PHAs can be formulated into micro- or nanoparticles to encapsulate and control the release of therapeutic agents. mdpi.com

To overcome processing challenges and further enhance material properties, PHO is often blended with other polymers. For example, blending PHO with polylactic acid (PLA) has been shown to improve its processability for techniques like electrospinning, resulting in fibrous scaffolds with enhanced hydrophilicity and mechanical properties that support excellent cell adhesion and viability. mdpi.com

Table 2: Physical Properties and Applications of PHO
PropertyValueSignificance in BiomaterialsReference
Young's Modulus11.6 MPaIndicates flexibility, suitable for soft tissue applications. nih.govwikipedia.org
Crystallinity37.5%Affects mechanical strength and degradation rate. nih.govwikipedia.org
Contact Angle77.3°Relates to surface wettability and influences cell adhesion. nih.govwikipedia.org
BiocompatibilityHighSupports cell adhesion, proliferation, and viability without toxic effects. mdpi.com

Potential as a Precursor for the Synthesis of Industrial Chemicals

Beyond its role as a polymer building block, 4-hydroxyoctanoic acid is a valuable precursor for the synthesis of other high-value chemicals. A primary application is its conversion to γ-octalactone (gamma-octalactone). scentree.cowikipedia.org

γ-Octalactone is an important aroma compound found naturally in fruits like apricots and peaches and is widely used in the food and fragrance industries for its characteristic fruity, coconut-like flavor and scent. scentree.coresearchgate.net The chemical transformation of 4-hydroxyoctanoic acid into γ-octalactone is achieved through an intramolecular esterification, or lactonization, a cyclization reaction typically catalyzed by a strong acid. scentree.co This process demonstrates the potential of using biotechnologically produced hydroxyalkanoates as platform chemicals for the synthesis of a variety of specialty chemicals.

Future Research Directions and Open Questions

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways for Hydroxyoctanoates

The complete picture of how 4-hydroxyoctanoate is synthesized and metabolized in nature remains partially incomplete, presenting a significant area for future research. In microorganisms, hydroxyoctanoates are recognized as monomeric units of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are typically synthesized from intermediates of fatty acid metabolism. The primary routes involve either the de novo fatty acid synthesis pathway or the β-oxidation of longer-chain fatty acids. nih.gov Key enzymes in these pathways include β-ketoacyl-CoA thiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC), which polymerizes (R)-3-hydroxyacyl-CoA monomers. nih.govresearchgate.net However, the specific enzymes and regulatory networks that lead to the 4-hydroxy isomer, as opposed to the more commonly studied 3-hydroxy isomer, are not fully characterized.

A major open question is the diversity of these pathways across different microbial species. Genome mining and metagenomic analysis of diverse environments, from soil to marine ecosystems, are expected to reveal novel PHA synthase genes and associated gene clusters with unique substrate specificities. researchgate.netoup.com Identifying new enzymes, such as specific hydratases or hydroxylases, could explain the formation of various hydroxyoctanoate isomers.

In mammals, medium-chain fatty acids (MCFAs) are rapidly absorbed and metabolized in the liver via β-oxidation for energy. creative-proteomics.comfrontiersin.org This process generates acetyl-CoA and ketone bodies. frontiersin.orgmetagenicsinstitute.com While the primary metabolic flux is catabolic, the potential for endogenous production of 4-hydroxyoctanoate as a metabolic byproduct or signaling molecule is an intriguing and underexplored area. Future studies using advanced metabolomics may clarify whether mammalian tissues produce this compound and how its levels are regulated, particularly under different physiological or pathological states. nih.gov

Advanced Biotechnological Approaches for Sustainable Production

The production of hydroxyoctanoates and their polymers (PHAs) is a focal point of biotechnological innovation, driven by the demand for sustainable, biodegradable materials. mdpi.com A primary challenge is the high cost of production, which is largely tied to the carbon feedstock. researchgate.net Future research is heavily focused on metabolic engineering of microorganisms to efficiently convert low-cost, renewable feedstocks into high-value products like poly(hydroxyoctanoate). mdpi.com

Genetically engineered strains of bacteria, such as Escherichia coli and Pseudomonas putida, are being developed as microbial cell factories. nih.gov These efforts involve introducing and optimizing PHA biosynthesis genes (e.g., phaC, phaJ) and modifying native metabolic pathways, such as fatty acid synthesis and β-oxidation, to channel intermediates toward the desired hydroxyoctanoate product. nih.govresearchgate.net Synthetic biology tools, including CRISPR-based genome editing, are accelerating the construction of these optimized production strains. mdpi.comnih.gov

A critical direction is the expansion of substrate utilization to include non-food, renewable resources. This includes:

Agro-industrial residues: Molasses, whey, and cellulosic materials from agricultural waste. researchgate.netnih.gov

Waste streams: Glycerol from biodiesel production, waste cooking oils, and municipal food waste. mdpi.comresearchgate.net

Gaseous feedstocks: Methane and CO2, which can be utilized by specialized methanotrophic or autotrophic bacteria. mdpi.com

The use of extremophilic organisms, particularly halophiles that thrive in high-salt conditions, offers a promising strategy to reduce costs by enabling non-sterile fermentation processes, thereby minimizing contamination risks and the need for expensive sterilization procedures. mdpi.commdpi.com

MicroorganismFeedstockKey Engineering StrategyProductReference
Engineered E. coliGlycerolExpression of thioesterase, disrupted β-oxidation, PHA synthesis enzymes (phaJ, phaC)Poly(3-hydroxyoctanoate) (PHO) nih.gov
Halomonas mediterraneiExtruded starchFed-batch fermentation in high-salt mediumP(3HB-3HV) mdpi.com
Various BacteriaLignocellulosic Biomass (e.g., rice straw, wood chips)Pre-treatment of biomass to release fermentable sugarsGeneral PHAs nih.gov
Various BacteriaWaste Cooking Oil / Food WasteUtilization of waste as a low-cost carbon sourceGeneral PHAs researchgate.net

Comprehensive Elucidation of Molecular Interaction Networks Beyond Known Receptors

While the biotechnological applications of polyhydroxyoctanoates are well-established, the biological roles of the monomeric forms are an emerging field. The 3-hydroxy isomer of octanoate (B1194180) is a known ligand for hydroxycarboxylic acid receptors (HCARs), specifically HCAR3. nih.gov These G protein-coupled receptors (GPCRs) are involved in regulating metabolic processes like lipolysis. wikipedia.org HCAR activation typically leads to the inhibition of adenylyl cyclase through a Gi/Go protein pathway. nih.govnih.gov

A significant open question is whether 4-hydroxyoctanoate interacts with these or other receptors and what the downstream consequences of such interactions are. Future research must move beyond a single-receptor focus to a systems-level understanding of the compound's molecular interaction network. This involves identifying all the proteins that may bind to or be allosterically modulated by 4-hydroxyoctanoate.

Modern "interactome" mapping approaches, which combine proteomics and metabolomics, will be crucial. nih.govnih.gov Techniques like affinity purification-mass spectrometry could identify direct binding partners, while thermal proteome profiling could reveal proteins whose stability is altered upon binding, suggesting an interaction. Understanding these broader networks could reveal unexpected roles for 4-hydroxyoctanoate in cellular processes beyond metabolism, potentially in inflammation, cellular signaling, or gene regulation. researchgate.net Visualizing these metabolite-protein interaction networks can help identify key hub proteins and pathways that are influenced by fluctuations in hydroxyoctanoate levels. researchgate.net

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

Progress in understanding the biosynthesis, metabolism, and function of 4-hydroxyoctanoate is fundamentally dependent on the ability to accurately detect and quantify it in complex biological and environmental samples. The analysis of hydroxy fatty acids is challenging due to their low abundance and the existence of numerous structural and stereo-isomers. nih.gov

Currently, the primary analytical methods are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). creative-proteomics.comrsc.org GC-MS typically requires a derivatization step to make the analyte volatile and to improve fragmentation analysis, which can help determine the position of the hydroxyl group. rsc.org LC-MS allows for the analysis of the compound in its native state and is particularly powerful for complex mixtures. nih.gov

Future research in this area will focus on several key advancements:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Quadrupole Time-of-Flight (QTOF) mass spectrometers offer superior mass accuracy and resolution. This allows for more confident identification of compounds and differentiation from other molecules with similar masses, which is crucial in untargeted metabolomics studies. nih.gov

Advanced Separation Techniques: Improving chromatographic methods, such as developing new stationary phases for both GC and LC, can enhance the separation of different hydroxyoctanoate isomers. Chiral chromatography is essential for separating enantiomers (R and S forms), which often have different biological activities. aocs.org

Enhanced Sensitivity: The development of more efficient sample preparation techniques, such as solid-phase extraction (SPE), and novel derivatization strategies can increase the sensitivity of detection, enabling the measurement of trace amounts of 4-hydroxyoctanoate in tissues and fluids. nih.govrsc.org

Direct Analysis of Complex Lipids: Methodologies that allow for the analysis of intact lipids containing hydroxy fatty acids without prior chemical breakdown (saponification) are needed. Techniques like tandem mass spectrometry (LC-MS/MS) can fragment the parent lipid molecule in a way that reveals the identity and position of the incorporated hydroxy fatty acid. rsc.org

TechniquePrincipleAdvantagesFuture Directions/ChallengesReference
Gas Chromatography (GC-FID, GC-MS)Separation based on volatility after derivatization.High resolution for volatile compounds, well-established methods.Requires derivatization, potential for analyte loss, high temperatures. creative-proteomics.comrsc.orgmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation in liquid phase coupled to mass-based detection.High sensitivity, no derivatization needed, suitable for complex matrices.Isomer separation can be challenging, matrix effects. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements (e.g., Orbitrap, QTOF).High specificity and confidence in identification, structural elucidation.Higher instrument cost, complex data analysis. nih.gov
Chiral ChromatographySeparates enantiomers (R/S forms) using a chiral stationary phase.Essential for determining biological activity of specific stereoisomers.Requires specialized columns and method development. aocs.org

Q & A

Q. How can researchers integrate spectroscopic and chromatographic data to confirm this compound's structural identity?

  • Methodological Answer : Correlate NMR chemical shifts with predicted values (e.g., using ChemDraw or ACD/Labs). Match LC-MS retention times and fragmentation patterns with authentic standards. For chiral centers, use polarimetry or chiral HPLC. Cross-validate with literature data from authoritative sources like PubChem or ECHA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.